molecular formula C5H5N B14909463 Cyclobutenecarbonitrile

Cyclobutenecarbonitrile

Cat. No.: B14909463
M. Wt: 79.10 g/mol
InChI Key: XKONTJWLWIJHHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutenecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with cyanogen bromide under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclobutanone oxime, followed by dehydration to form the nitrile. This process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cyclobutenecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Grignard reagents or organolithium compounds.

Major Products:

Scientific Research Applications

Cyclobutenecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclobutane derivatives.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobutenecarbonitrile involves its interaction with various molecular targets. The cyano group is highly reactive and can participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new compounds with diverse biological and chemical properties .

Comparison with Similar Compounds

Cyclobutenecarbonitrile can be compared with other nitrile derivatives such as:

This compound is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to its analogs.

Properties

Molecular Formula

C5H5N

Molecular Weight

79.10 g/mol

IUPAC Name

cyclobutene-1-carbonitrile

InChI

InChI=1S/C5H5N/c6-4-5-2-1-3-5/h2H,1,3H2

InChI Key

XKONTJWLWIJHHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C1)C#N

Origin of Product

United States

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